8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride
Description
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative featuring a bridged octane core. The molecule contains a Boc (tert-butoxycarbonyl) protecting group at the 3-position and an aminomethyl substituent at the 8-position, with the hydrochloride salt enhancing its stability and solubility for pharmaceutical applications. This compound is a key intermediate in synthesizing bioactive molecules, particularly tropane alkaloid derivatives and kinase inhibitors . Its rigid bicyclic framework imparts conformational restraint, which is critical for binding to biological targets such as neurotransmitter transporters or enzyme active sites .
Properties
IUPAC Name |
tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;/h9-11H,4-8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHBVVUMBLUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-94-4 | |
| Record name | 3-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including cyclization reactions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol .
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Mechanism : Acidic hydrolysis generates the corresponding ammonium salt, enabling further nucleophilic reactions.
Example :
text8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane + TFA → 8-Aminomethyl-3-azabicyclo[3.2.1]octane·TFA salt
Oxidation Reactions
The aminomethyl group undergoes oxidation to form aldehyde or nitrile derivatives, depending on the reagent:
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Reagents :
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Hydrogen peroxide (H₂O₂) for primary alcohol formation.
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Potassium permanganate (KMnO₄) for aldehyde generation.
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Applications : Intermediate for cross-coupling or condensation reactions.
Reaction Parameters :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ | Alcohol derivative | 65–75 | |
| KMnO₄ | Aldehyde derivative | 50–60 |
Reduction Reactions
The compound’s bicyclic amine can participate in selective reductions:
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere reduces unsaturated bonds or nitro groups in derivatives .
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Borohydride Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols in related intermediates .
Example :
text3-Cyano-8-azabicyclo[3.2.1]octane + H₂/Pd/C → 3-Aminomethyl-8-azabicyclo[3.2.1]octane [2]
Nucleophilic Substitution
The aminomethyl group acts as a nucleophile in alkylation or acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMF) under basic conditions .
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Acylation : Acetic anhydride or acyl chlorides introduce acetyl or aryl groups.
Reaction Conditions :
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF | DMF | 80 | 70–85 |
| Acetyl chloride | Pyridine | THF | 25 | 60–75 |
Cross-Coupling Reactions
The deprotected amine participates in Buchwald-Hartwig amination or Suzuki-Miyaura couplings for aryl functionalization :
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Palladium Catalysis : Pd(OAc)₂ with ligands (e.g., XPhos) enables C–N bond formation.
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Substrates : Aryl halides or boronic acids.
Example :
text8-Aminomethyl-3-azabicyclo[3.2.1]octane + 4-Bromophenol → 8-(4-Hydroxyphenyl)aminomethyl-3-azabicyclo[3.2.1]octane [9]
Cycloaddition and Ring-Opening
The bicyclic scaffold engages in strain-driven reactions:
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Diels-Alder Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form fused heterocycles .
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Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) open the bicyclic structure for diversification .
Salt Formation and pH-Dependent Reactivity
As a hydrochloride salt, the compound exhibits pH-sensitive solubility:
Scientific Research Applications
Therapeutic Applications
The therapeutic potential of 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride has been explored in various studies:
Depression and Mood Disorders
Research indicates that this compound can enhance monoaminergic neurotransmission, potentially alleviating symptoms of depression. Preclinical studies have shown significant effects in reducing depressive behaviors in animal models.
Anxiety Disorders
The modulation of serotonin levels suggests that this compound may be effective in treating anxiety disorders, offering a new avenue for therapeutic intervention.
Attention Deficit Hyperactivity Disorder (ADHD)
Due to its mechanism of increasing dopamine availability through reuptake inhibition, it shows promise as a treatment option for ADHD.
In Vitro and In Vivo Studies
In Vitro Studies : Laboratory tests have demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold effectively inhibit the reuptake of serotonin and norepinephrine in cell lines expressing human transporters.
Animal Models : Animal studies have validated the efficacy of this compound in reducing depressive behaviors, evidenced by reduced immobility times during forced swim tests—an established assay for antidepressant activity.
Comparative Analysis with Other Antidepressants
The following table summarizes the comparative analysis of this compound with other common antidepressants:
| Compound Name | Mechanism | Therapeutic Use | Side Effects |
|---|---|---|---|
| 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane HCl | Monoamine reuptake inhibitor | Depression, Anxiety, ADHD | Potentially lower than SSRIs |
| SSRIs | Serotonin reuptake inhibitor | Depression, Anxiety | Sleep disturbances, nausea |
| TCAs | Norepinephrine & serotonin reuptake inhibitor | Depression | Cardiovascular effects |
Mechanism of Action
The mechanism of action of 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural and functional differences between 8-aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride and its analogues:
Structural and Functional Analysis
Core Modifications
- Boc Protection : The Boc group in the target compound enhances stability during synthetic steps, preventing undesired side reactions at the amine group. This contrasts with analogues like 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride , which lacks protection, making it more reactive but less stable in acidic conditions .
- Oxygen Substitution : 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride replaces a carbon with oxygen, altering electronic properties and hydrogen-bonding capacity. This modification is leveraged in natural product synthesis (e.g., aspergillides) and agrochemicals .
- Fluorination : The 8,8-difluoro analogue introduces electronegative fluorine atoms, improving metabolic stability and binding affinity in kinase inhibitors like PQR514 .
Key Research Findings
PI3K Inhibitor Development : Replacing morpholine with 8,8-difluoro-3-azabicyclo[3.2.1]octane in PQR514 improved inhibitor potency by 10-fold, attributed to enhanced hydrophobic interactions with the ATP-binding pocket .
Natural Product Synthesis : The oxa-analogue was critical in constructing the 8-oxa-2-azabicyclo[3.2.1]octane core of atkamine, a marine alkaloid with antitumor properties .
Sedative Derivatives : Modifications at C3 and N8 (e.g., methyl or benzyl groups) in bicyclo[3.2.1]octane derivatives yield compounds with sedative effects comparable to barbiturates .
Biological Activity
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride is a compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention in pharmaceutical research due to their potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1408075-94-4
- Molecular Formula : C13H25ClN2O2
- Molecular Weight : 276.81 g/mol
- Purity : ≥97% .
The primary biological activity of this compound is attributed to its role as a monoamine reuptake inhibitor . This mechanism is crucial for modulating neurotransmitter levels in the brain, which can affect mood and behavior.
Monoamine Reuptake Inhibition
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class can inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition is beneficial for treating various psychiatric conditions, including:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive Compulsive Disorder (OCD) .
Therapeutic Applications
The therapeutic potential of this compound has been explored in several studies:
- Depression and Mood Disorders : The compound has shown promise in preclinical studies for alleviating symptoms of depression by enhancing monoaminergic neurotransmission.
- Anxiolytic Effects : Its ability to modulate serotonin levels suggests potential use in treating anxiety disorders .
- ADHD Treatment : The reuptake inhibition mechanism supports its application in managing ADHD symptoms by increasing dopamine availability .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold effectively inhibit the reuptake of serotonin and norepinephrine in cell lines expressing human transporters .
Animal Models
Animal studies have provided evidence supporting the efficacy of these compounds in reducing depressive behaviors in rodent models, indicating a significant reduction in immobility time during forced swim tests, a common assay for antidepressant activity .
Comparative Analysis with Other Antidepressants
| Compound Name | Mechanism | Therapeutic Use | Side Effects |
|---|---|---|---|
| 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane HCl | Monoamine reuptake inhibitor | Depression, Anxiety, ADHD | Potentially lower than SSRIs |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin reuptake inhibitor | Depression, Anxiety | Sleep disturbances, nausea |
| Tricyclic Antidepressants (TCAs) | Norepinephrine & serotonin reuptake inhibitor | Depression | Cardiovascular effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride, and what critical steps ensure high yield?
- The synthesis involves introducing the Boc (tert-butoxycarbonyl) group to the azabicyclo framework, followed by aminomethylation. Key steps include selective amine protection to avoid side reactions and radical cyclization to form the bicyclic structure. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves >99% diastereocontrol in related systems . Multi-step schemes, such as nucleophilic substitution and amide coupling, are used to prepare intermediates like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT, COSY, NOESY) resolves stereochemistry, particularly endo/exo configurations. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while X-ray crystallography provides definitive 3D structural proof, as seen in BIMU derivatives . For example, 2D NMR techniques were critical in resolving spatial arrangements of similar bicyclic compounds .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Use PPE (gloves, lab coat, goggles), ensure ventilation, and avoid ignition sources. Respiratory protection (NIOSH-approved P95 masks) is recommended for aerosol-prone procedures. Immediate eye flushing (15 minutes) and medical consultation are required for exposure .
Advanced Research Questions
Q. How can researchers optimize radical cyclization reactions to synthesize azabicyclo[3.2.1]octane derivatives with high diastereoselectivity?
- Optimize initiators (e.g., AIBN) and chain-transfer agents (n-tributyltin hydride) in non-polar solvents (e.g., toluene). Temperature control (80–110°C) and slow reagent addition enhance selectivity. Computational modeling of transition states (e.g., quantum chemical calculations) guides condition selection, as demonstrated in systems with >99% diastereomeric excess .
Q. What strategies resolve contradictions in biological activity data across assay systems for azabicyclo[3.2.1]octane derivatives?
- Use orthogonal assays (e.g., electrophysiology vs. binding studies) to cross-validate results. For instance, BIMU 8 exhibited partial agonism in some 5-HT receptor assays but full activity in others, necessitating receptor-specific profiling . Meta-analysis of multi-study data identifies confounding variables like assay pH or temperature .
Q. How do computational methods enhance the design of azabicyclo[3.2.1]octane-based compounds?
- Quantum mechanics (QM) predicts reaction pathways and transition states, enabling stereoselective synthesis. Institutions like ICReDD integrate QM with machine learning to screen conditions, reducing trial-and-error. For example, transition state analysis validated AIBN/tin hydride systems for radical cyclization . Molecular docking simulations model ligand-receptor interactions to predict SAR .
Q. How does modifying the Boc group influence pharmacological properties in SAR studies?
- The Boc group affects lipophilicity and steric bulk , altering membrane permeability and target binding. Bulkier substituents at the 3-position enhance receptor selectivity but may reduce solubility. Replacing Boc with Fmoc improves metabolic stability in CNS-targeting analogs . Systematic variation and in vitro assays (e.g., binding affinity, ADME profiling) optimize pharmacokinetics .
Methodological Considerations
- Stereochemical Control : Radical cyclization and chiral auxiliaries are critical for achieving desired configurations .
- Data Validation : Cross-referencing NMR, HRMS, and crystallography ensures structural accuracy .
- Computational Integration : Tools like density functional theory (DFT) and molecular dynamics refine synthetic and SAR workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
